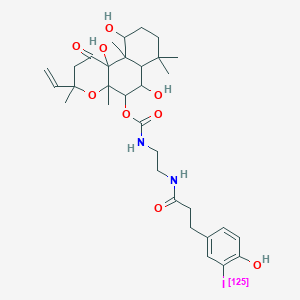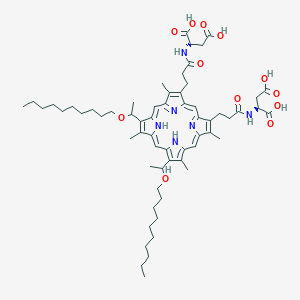
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid, also known as DDP, is a synthetic porphyrin derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid exerts its biological effects through a variety of mechanisms, including the generation of reactive oxygen species, the modulation of cellular signaling pathways, and the disruption of cellular membranes. These mechanisms are dependent on the specific application of this compound and can be further explored to optimize its efficacy.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. These effects are dependent on the specific application of this compound and can be further explored to understand its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid has several advantages for use in laboratory experiments, including its high solubility in organic solvents, its stability under a variety of conditions, and its ability to selectively target specific biological structures. However, this compound also has limitations, including its potential toxicity and the need for specialized equipment for its use.
Orientations Futures
There are several future directions for the study of 2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid, including the development of new synthesis methods to improve its yield and purity, the exploration of its potential therapeutic benefits in various diseases, and the optimization of its efficacy in photodynamic therapy, imaging, and sensing applications. Additionally, further research is needed to understand the mechanisms underlying its biological effects and to develop new applications for this versatile compound.
Méthodes De Synthèse
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid can be synthesized through a multistep process involving the reaction of deuteroporphyrin with aspartic acid. The resulting compound is then modified with decyloxyethyl groups to increase its solubility in organic solvents. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid has been extensively studied for its potential applications in various scientific fields, including photodynamic therapy, imaging, and sensing. In photodynamic therapy, this compound can be used as a photosensitizer to selectively destroy cancer cells when exposed to light. In imaging, this compound can be used as a fluorescent probe to visualize biological structures and processes. In sensing, this compound can be used as a sensor for detecting various analytes, including oxygen and nitric oxide.
Propriétés
Numéro CAS |
129901-59-3 |
|---|---|
Formule moléculaire |
C62H88N6O12 |
Poids moléculaire |
1109.4 g/mol |
Nom IUPAC |
(2S)-2-[3-[8,13-bis(1-decoxyethyl)-18-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoylamino]butanedioic acid |
InChI |
InChI=1S/C62H88N6O12/c1-9-11-13-15-17-19-21-23-29-79-41(7)59-39(5)47-31-45-37(3)43(25-27-55(69)67-53(61(75)76)35-57(71)72)49(63-45)34-50-44(26-28-56(70)68-54(62(77)78)36-58(73)74)38(4)46(64-50)32-51-60(40(6)48(66-51)33-52(59)65-47)42(8)80-30-24-22-20-18-16-14-12-10-2/h31-34,41-42,53-54,65-66H,9-30,35-36H2,1-8H3,(H,67,69)(H,68,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)/t41?,42?,53-,54-/m0/s1 |
Clé InChI |
ASRBMCGLCGUUKP-DRAAIVICSA-N |
SMILES isomérique |
CCCCCCCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)N[C@@H](CC(=O)O)C(=O)O)C)C)C(C)OCCCCCCCCCC)C |
SMILES |
CCCCCCCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)NC(CC(=O)O)C(=O)O)C)C)C(C)OCCCCCCCCCC)C |
SMILES canonique |
CCCCCCCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)NC(CC(=O)O)C(=O)O)C)C)C(C)OCCCCCCCCCC)C |
Synonymes |
2,4-bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid C10-DP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





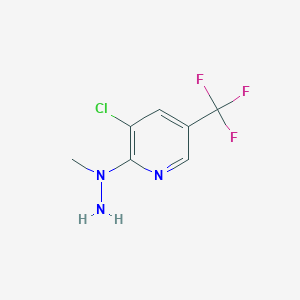
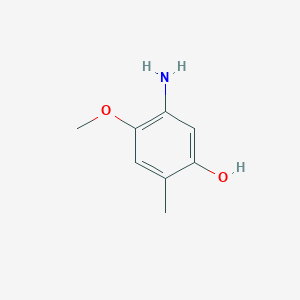

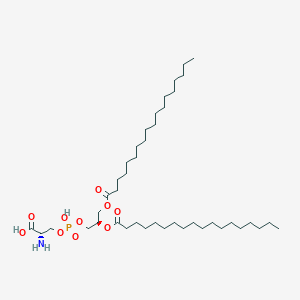
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)
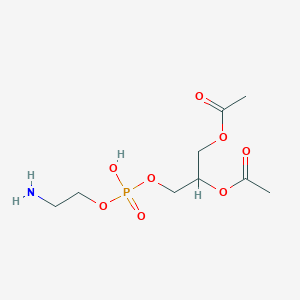
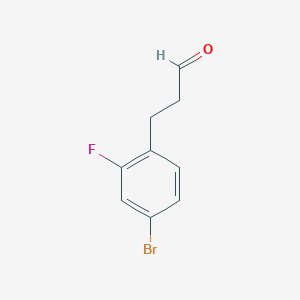
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
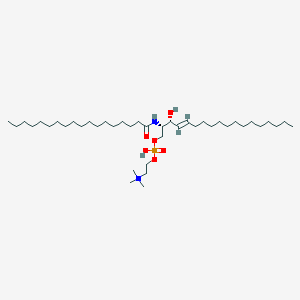
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
